Roxithromycin

Catalog No.
S541868
CAS No.
80214-83-1
M.F
C41H76N2O15
M. Wt
837 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Roxithromycin

CAS Number

80214-83-1

Product Name

Roxithromycin

IUPAC Name

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

Molecular Formula

C41H76N2O15

Molecular Weight

837 g/mol

InChI

InChI=1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31+/t22-,23-,24+,25+,26-,27+,28+,29-,30+,32-,33+,34-,35+,36-,38+,39-,40-,41-/m1/s1

InChI Key

RXZBMPWDPOLZGW-XMRMVWPWSA-N

SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Solubility

0.0189 mg/L at 25 °C (SRC PhysProp estimated -- MEYLAN,WM et al. (1996))

Synonyms

Biaxsig, Claramid, Infectoroxit, Macrosil, MTW-Roxithromycin, Rotesan, Rotramin, Roxi 1A Pharma, Roxi Basics, Roxi TAD, roxi von ct, Roxi-paed 1A Pharma, Roxi-Puren, Roxi-Q, Roxi-saar, Roxi-Wolff, Roxibeta, roxidura, Roxigamma, Roxigrün, Roxihexal, Roxithro-Lich, Roxithromycin, RU 28965, RU 965, RU-28965, RU-965, RU28965, RU965, Rulid, Rulide

Canonical SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Description

The exact mass of the compound Roxithromycin is 836.5246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.0189 mg/l at 25 °c (src physprop estimated -- meylan,wm et al. (1996)). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758443. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Erythromycin. It belongs to the ontological category of erythromycin derivative in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

3.1

Exact Mass

836.5246

LogP

1.7

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

21KOF230FA

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used to treat respiratory tract, urinary and soft tissue infections.

Pharmacology

Roxithromycin has the following antibacterial spectrum in vitro: Streptococcus agalactiae, Streptococcus pneumoniae (Pneumococcus), Neisseria meningitides (Meningococcus), Listeria monocytogenes, Mycoplasma pneumoniae, Chlamydia trachomatis, Ureaplasma urealyticum, Legionella pneumophila, Helicobacter (Campylobacter), Gardnerella vaginalis, Bordetella pertussis, Moraxella catarrhalis (Branhamella Catarrhalis), and Haemophilus ducreyi. Roxithromycin is highly concentrated in polymorphonuclear leukocytes and macrophages, achieving intracellular concentrations greater than those outside the cell. Roxithromycin enhances the adhesive and chemotactic functions of these cells which in the presence of infection produce phagocytosis and bacterial lysis. Roxithromycin also possesses intracellular bactericidal activity.
Roxithromycin is a semi-synthetic derivative of the macrolide antibiotic erythromycin that includes an N-oxime side chain on the lactone ring, with antibacterial and anti-malarial activities. Roxithromycin binds to the subunit 50S of the bacterial ribosome, which inhibits bacterial protein synthesis and leads to inhibition of bacterial cell growth and replication.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01F - Macrolides, lincosamides and streptogramins
J01FA - Macrolides
J01FA06 - Roxithromycin

Mechanism of Action

Roxithromycin prevents bacterial growth by interfering with their protein synthesis. It binds to the 50S subunit of bacterial ribosomes and inhibits the translocation of peptides.

Pictograms

Irritant

Irritant

Other CAS

80214-83-1

Wikipedia

Roxithromycin

Biological Half Life

12 hours

Use Classification

Pharmaceuticals

Dates

Modify: 2023-08-15
1: Shafuddin E, Mills GD, Holmes MD, Poole PJ, Mullins PR, Black PN. A double-blind, randomised, placebo-controlled study of roxithromycin and doxycycline combination, roxithromycin alone, or matching placebo for 12 weeks in adults with frequent exacerbations of chronic obstructive pulmonary disease. J Negat Results Biomed. 2015 Sep 7;14:15. doi: 10.1186/s12952-015-0034-8. PubMed PMID: 26346300; PubMed Central PMCID: PMC4562194.
2: Choi Y, Koh SJ, Lee HS, Kim JW, Gwan Kim B, Lee KL, Kim JS. Roxithromycin inhibits nuclear factor kappaB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates experimental colitis in mice. Exp Biol Med (Maywood). 2015 Dec;240(12):1664-71. doi: 10.1177/1535370215591829. Epub 2015 Jun 18. PubMed PMID: 26088864; PubMed Central PMCID: PMC4935332.
3: Dai YR, Wu HY, Wu LQ, Xu H, Yin J, Yan SS, Zeng WX. Roxithromycin reduces the viability of cultured airway smooth muscle cells from a rat model of asthma. Eur Rev Med Pharmacol Sci. 2014;18(23):3564-72. PubMed PMID: 25535124.
4: Choe HS, Lee SJ, Han CH, Shim BS, Cho YH. Clinical efficacy of roxithromycin in men with chronic prostatitis/chronic pelvic pain syndrome in comparison with ciprofloxacin and aceclofenac: a prospective, randomized, multicenter pilot trial. J Infect Chemother. 2014 Jan;20(1):20-5. doi: 10.1016/j.jiac.2013.07.010. Epub 2013 Dec 11. PubMed PMID: 24462419.
5: Britzi M, Berkovitch M, Soback S, Leibovitz A, Segal R, Smagarinsky M, Lubart E. Roxithromycin Pharmacokinetics in Hospitalized Geriatric Patients: Oral Administration of Whole Versus Crushed Tablets. Ther Drug Monit. 2015 Aug;37(4):512-5. doi: 10.1097/FTD.0000000000000203. PubMed PMID: 26186658.
6: Agbokponto JE, Luo Z, Liu R, Liu Z, Liang M, Ding L. Study of pharmacokinetic interaction of paroxetine and roxithromycin on bencycloquidium bromide in healthy subjects. Eur J Pharm Sci. 2015 Mar 10;69:37-43. doi: 10.1016/j.ejps.2014.12.019. Epub 2015 Jan 2. PubMed PMID: 25559065.
7: Svanström H, Pasternak B, Hviid A. Use of clarithromycin and roxithromycin and risk of cardiac death: cohort study. BMJ. 2014 Aug 19;349:g4930. doi: 10.1136/bmj.g4930. PubMed PMID: 25139799; PubMed Central PMCID: PMC4138354.
8: Wosicka-Frąckowiak H, Cal K, Stefanowska J, Główka E, Nowacka M, Struck-Lewicka W, Govedarica B, Pasikowska M, Dębowska R, Jesionowski T, Srčič S, Markuszewski MJ. Roxithromycin-loaded lipid nanoparticles for follicular targeting. Int J Pharm. 2015 Nov 30;495(2):807-15. doi: 10.1016/j.ijpharm.2015.09.068. Epub 2015 Oct 9. PubMed PMID: 26456292.
9: Suke SG, Chahande AD, Kasliwal RH, Asnani AJ. Roxithromycin potency quantification in pharmaceutical preparation by applying a validated bioassay method and comparison with HPLC analysis. Ann Pharm Fr. 2015 Sep;73(5):340-50. doi: 10.1016/j.pharma.2015.04.007. Epub 2015 May 26. PubMed PMID: 26021576.
10: Morimura S, Sugaya M, Kai H, Miyagaki T, Asano Y, Tada Y, Kadono T, Murakami T, Sato S. Depsipeptide and roxithromycin induce apoptosis of lymphoma cells by blocking extracellular signal-regulated kinase activation. J Dermatol. 2014 Jan;41(1):57-62. doi: 10.1111/1346-8138.12351. PubMed PMID: 24438145.
11: Wu LQ, Wang RL, Dai YR, Li FQ, Wu HY, Yan SS, Wang LR, Jin LD, Xia XD. Roxithromycin suppresses airway remodeling and modulates the expression of caveolin-1 and phospho-p42/p44MAPK in asthmatic rats. Int Immunopharmacol. 2015 Feb;24(2):247-255. doi: 10.1016/j.intimp.2014.11.015. Epub 2014 Nov 25. PubMed PMID: 25479721.
12: Lee JH, Park YJ, Oh JH, Lee YJ. Decrease in gastrointestinal absorption of roxithromycin in bile duct cannulated rats due to depletion of bile salts. Biopharm Drug Dispos. 2013 Sep;34(6):360-4. doi: 10.1002/bdd.1845. Epub 2013 May 23. PubMed PMID: 23703541.
13: Takakusagi K, Takakusagi Y, Suzuki T, Toizaki A, Suzuki A, Kawakatsu Y, Watanabe M, Saito Y, Fukuda R, Nakazaki A, Kobayashi S, Sakaguchi K, Sugawara F. Multimodal biopanning of T7 phage-displayed peptides reveals angiomotin as a potential receptor of the anti-angiogenic macrolide Roxithromycin. Eur J Med Chem. 2015 Jan 27;90:809-21. doi: 10.1016/j.ejmech.2014.12.015. Epub 2014 Dec 12. PubMed PMID: 25528335.
14: Skovbølling SL, Lindelof M. [Myopathy and rhabdomyolysis after treatment with simvastatin, amlodipine, and roxithromycin]. Ugeskr Laeger. 2014 Oct 6;176(41). pii: V04140212. Danish. PubMed PMID: 25331664.
15: Rocas P, Hoyos-Nogués M, Rocas J, Manero JM, Gil J, Albericio F, Mas-Moruno C. Installing multifunctionality on titanium with RGD-decorated polyurethane-polyurea roxithromycin loaded nanoparticles: toward new osseointegrative therapies. Adv Healthc Mater. 2015 Sep 16;4(13):1956-60. doi: 10.1002/adhm.201500245. Epub 2015 Aug 14. PubMed PMID: 26274361.
16: Liu J, Lu G, Wang Y, Yan Z, Yang X, Ding J, Jiang Z. Bioconcentration, metabolism, and biomarker responses in freshwater fish Carassius auratus exposed to roxithromycin. Chemosphere. 2014 Mar;99:102-8. doi: 10.1016/j.chemosphere.2013.10.036. Epub 2013 Nov 8. PubMed PMID: 24210552.
17: Wahba ME. Liquid chromatographic determination of roxithromycin: application to stability studies. J Chromatogr Sci. 2013 Jan;51(1):44-52. doi: 10.1093/chromsci/bms104. Epub 2012 Jun 19. PubMed PMID: 22718747.
18: Das S, Mondal S, Dey JK. Roxithromycin-induced toxic epidermal necrolysis. Ther Drug Monit. 2012 Aug;34(4):359-62. doi: 10.1097/FTD.0b013e318260b087. PubMed PMID: 22777150.
19: Aucamp M, Stieger N, Barnard N, Liebenberg W. Solution-mediated phase transformation of different roxithromycin solid-state forms: Implications on dissolution and solubility. Int J Pharm. 2013 Jun 5;449(1-2):18-27. doi: 10.1016/j.ijpharm.2013.03.048. Epub 2013 Apr 8. PubMed PMID: 23578825.
20: Ding J, Zhang F, Zhang X, Wang L, Wang C, Zhao Q, Xu Y, Ding L, Ren N. Determination of roxithromycin from human plasma samples based on magnetic surface molecularly imprinted polymers followed by liquid chromatography-tandem mass spectromer. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 May 15;1021:221-228. doi: 10.1016/j.jchromb.2015.08.001. Epub 2015 Aug 4. PubMed PMID: 26300321.

Explore Compound Types